molecular formula C10H7F4N3 B2782752 1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-4-amine CAS No. 1005630-54-5

1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-4-amine

Cat. No. B2782752
CAS RN: 1005630-54-5
M. Wt: 245.181
InChI Key: IIKSOROXFZKDFT-UHFFFAOYSA-N
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Description

The compound “1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-4-amine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a 2,3,5,6-tetrafluorobenzyl group, which is a benzyl group substituted with four fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring attached to a 2,3,5,6-tetrafluorobenzyl group at the 1-position of the pyrazole. The 4-position of the pyrazole would be substituted with an amine group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing fluorine atoms on the benzyl group and the nucleophilic amine group on the pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its stability and influence its interactions with other molecules .

Scientific Research Applications

Synthesis and Characterization

1-(2,3,5,6-Tetrafluorobenzyl)-1H-pyrazol-4-amine is involved in the synthesis of various chemical compounds. For instance, it has been used in the one-pot microwave-assisted synthesis of water-soluble Pyran-2,4,5-triol Glucose amine Schiff base derivatives. These compounds were characterized through X-ray diffraction, spectral analysis, and thermal behavior assessments, demonstrating the compound's utility in creating complex chemical structures efficiently (Hijji et al., 2021).

Chemical Transformations

The compound has been instrumental in the synthesis of tetrazole-substituted cyclic amines bearing perfluoroalkyl groups through azido-Ugi reactions. This method provides an efficient way to access a range of perfluoroalkylated cyclic amines, showcasing the versatility of 1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-4-amine in chemical transformations (Shmatova & Nenajdenko, 2013).

Spectroscopic and Theoretical Investigations

The compound has also been a subject of spectroscopic and theoretical studies, particularly in the context of azo Schiff bases derived from pyrazole compounds. These studies involve characterizing the electronic structure and chemical properties of these compounds through various spectroscopic techniques and theoretical calculations, highlighting the compound's role in developing new materials with specific optical or electronic properties (Özkınalı et al., 2018).

Novel Antibacterial Candidates

In pharmaceutical research, 1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-4-amine derivatives have been explored for their potential as novel antibacterial agents. The synthesis of these compounds involves complex chemical reactions to create molecules that could serve as the basis for new drugs, underscoring the compound's importance in medicinal chemistry (Yang et al., 2014).

Safety and Hazards

As with any chemical compound, handling “1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-4-amine” would require appropriate safety measures. The specific safety and hazard information would depend on various factors including its reactivity, toxicity, and environmental impact .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

1-[(2,3,5,6-tetrafluorophenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F4N3/c11-7-1-8(12)10(14)6(9(7)13)4-17-3-5(15)2-16-17/h1-3H,4,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKSOROXFZKDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)CN2C=C(C=N2)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-4-amine

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